4-cyano-2-fluoro-N'-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}benzohydrazide
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Overview
Description
4-cyano-2-fluoro-N’-[4-(1-pyrrolidinyl)benzylidene]benzohydrazide is a synthetic organic compound with the molecular formula C19H17FN4O and a molecular weight of 336.36 g/mol This compound is characterized by the presence of a cyano group, a fluorine atom, and a pyrrolidinyl group attached to a benzylidene benzohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-2-fluoro-N’-[4-(1-pyrrolidinyl)benzylidene]benzohydrazide typically involves the condensation of 4-cyano-2-fluorobenzohydrazide with 4-(1-pyrrolidinyl)benzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-cyano-2-fluoro-N’-[4-(1-pyrrolidinyl)benzylidene]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-cyano-2-fluoro-N’-[4-(1-pyrrolidinyl)benzylidene]benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-cyano-2-fluoro-N’-[4-(1-pyrrolidinyl)benzylidene]benzohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyano and fluorine groups may enhance its binding affinity and specificity, while the pyrrolidinyl group may influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
4-cyano-2-fluorobenzohydrazide: Similar structure but lacks the pyrrolidinyl group.
4-(1-pyrrolidinyl)benzaldehyde: Contains the pyrrolidinyl group but lacks the cyano and fluorine groups.
2-fluoro-N’-[4-(1-pyrrolidinyl)benzylidene]benzohydrazide: Similar structure but lacks the cyano group.
Uniqueness
4-cyano-2-fluoro-N’-[4-(1-pyrrolidinyl)benzylidene]benzohydrazide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the cyano group enhances its reactivity, while the fluorine atom increases its stability and lipophilicity. The pyrrolidinyl group may contribute to its bioactivity and pharmacokinetic profile .
Properties
Molecular Formula |
C19H17FN4O |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-cyano-2-fluoro-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C19H17FN4O/c20-18-11-15(12-21)5-8-17(18)19(25)23-22-13-14-3-6-16(7-4-14)24-9-1-2-10-24/h3-8,11,13H,1-2,9-10H2,(H,23,25)/b22-13+ |
InChI Key |
LTEIOLVKVYPTPS-LPYMAVHISA-N |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(C=C2)/C=N/NC(=O)C3=C(C=C(C=C3)C#N)F |
SMILES |
C1CCN(C1)C2=CC=C(C=C2)C=NNC(=O)C3=C(C=C(C=C3)C#N)F |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C=NNC(=O)C3=C(C=C(C=C3)C#N)F |
Origin of Product |
United States |
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